3-Amino-5-(4-hydroxymethylphenyl)benzoic acid
Description
3-Amino-5-(4-hydroxymethylphenyl)benzoic acid is a benzoic acid derivative characterized by a hydroxymethylphenyl group at the 5-position and an amino group at the 3-position on the benzene ring. Benzoic acid derivatives are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and biological activity .
Properties
IUPAC Name |
3-amino-5-[4-(hydroxymethyl)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c15-13-6-11(5-12(7-13)14(17)18)10-3-1-9(8-16)2-4-10/h1-7,16H,8,15H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMIHZHYIJRYHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CC(=CC(=C2)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80689099 | |
| Record name | 5-Amino-4'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80689099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261902-61-7 | |
| Record name | 5-Amino-4'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80689099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(4-hydroxymethylphenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions .
Another method involves the reduction of 3-nitro-4-chlorobenzoic acid to form 3-amino-4-hydroxybenzoic acid, which can then be further modified to introduce the hydroxymethylphenyl group .
Industrial Production Methods
Industrial production of 3-Amino-5-(4-hydroxymethylphenyl)benzoic acid often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(4-hydroxymethylphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group in precursor compounds can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products
The major products formed from these reactions include derivatives with modified functional groups, such as carboxylic acids, amines, and substituted benzoic acids .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that 3-Amino-5-(4-hydroxymethylphenyl)benzoic acid may exhibit anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The compound's ability to modulate the PI3K/Akt signaling pathway—a crucial pathway in cancer biology—has been explored, revealing its potential as a therapeutic agent against various cancers, including breast and prostate cancers .
Analgesic and Anti-inflammatory Effects
The compound has also been investigated for its analgesic and anti-inflammatory effects. In vitro studies suggest that derivatives of this compound may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This inhibition could lead to reduced pain and inflammation, making it a candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs) .
Biochemical Research
Biochemical Probes
3-Amino-5-(4-hydroxymethylphenyl)benzoic acid serves as a biochemical probe for studying enzyme activities and protein interactions. Its structural features allow it to interact selectively with specific proteins, making it useful for elucidating biochemical pathways and mechanisms of action in cellular processes .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to 3-Amino-5-(4-hydroxymethylphenyl)benzoic acid. In particular, derivatives have shown effectiveness against Gram-positive bacteria and fungi, indicating their potential use in developing new antimicrobial agents. The Minimum Inhibitory Concentration (MIC) values obtained from these studies demonstrate significant antibacterial activity against strains such as Staphylococcus aureus and Enterococcus faecium .
Industrial Applications
Chemical Synthesis
In industrial chemistry, 3-Amino-5-(4-hydroxymethylphenyl)benzoic acid is utilized as an intermediate in the synthesis of more complex organic compounds. Its functional groups facilitate various chemical reactions, including coupling reactions that are essential for producing specialty chemicals used in pharmaceuticals and agrochemicals.
Case Study 1: Antitumor Activity
A study evaluated the effects of a compound structurally similar to 3-Amino-5-(4-hydroxymethylphenyl)benzoic acid on MDA-MB-361 breast cancer cells. The results indicated that treatment with the compound led to significant tumor regression in xenograft models, suggesting its potential as an effective anticancer agent .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial activity of various derivatives of this compound against multiple bacterial strains. The study found that certain derivatives exhibited potent activity with MIC values ranging from 25 µg/mL to 100 µg/mL against resistant strains of bacteria, showcasing the compound's potential in addressing antibiotic resistance .
Data Tables
Mechanism of Action
The mechanism of action of 3-Amino-5-(4-hydroxymethylphenyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the hydroxymethyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and influence metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, physicochemical, and functional differences between 3-amino-5-(4-hydroxymethylphenyl)benzoic acid and analogous benzoic acid derivatives:
Table 1: Structural and Functional Comparison of Benzoic Acid Derivatives
Key Observations:
Substituent Effects on Physicochemical Properties: The trifluoromethyl group in 3-amino-5-(trifluoromethyl)benzoic acid enhances lipophilicity and metabolic stability compared to the polar hydroxymethyl group in the target compound .
Biological Activity: While 3-amino-5-(4-hydroxymethylphenyl)benzoic acid lacks direct activity reports, structurally related benzoic acid derivatives, such as 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino)benzoic acid, exhibit potent anticancer activity (e.g., 92% inhibition of HeLa cells). Thiophene-based analogs like 5-(4-methylphenyl)-thiophene-3-carboxylic acid are primarily used as metabolites for drug identification.
Synthetic Routes: The target compound’s synthesis may parallel methods for 5-(4-hydroxymethylphenyl)-2,3-dihydrothiophene-3-carboxylic acid, which involves cyclization of precursor acids in methanol with sulfuric acid. Triazine-linked analogs (e.g., compounds 4i and 4j) are synthesized via nucleophilic substitution on triazine cores.
Toxicity Predictions: Quantitative structure-toxicity relationship (QSTR) models for benzoic acids suggest that molecular connectivity indices (e.g., 0JA, 1JA) correlate with oral LD₅₀ in mice.
Biological Activity
3-Amino-5-(4-hydroxymethylphenyl)benzoic acid (commonly referred to as a derivative of amino benzoic acid) has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally characterized by an amino group and a hydroxymethylphenyl moiety, which contribute to its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Anticancer Properties
Research indicates that 3-Amino-5-(4-hydroxymethylphenyl)benzoic acid exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the modulation of key signaling pathways, such as the MAPK and NF-κB pathways, which are crucial for cancer cell survival and proliferation .
Antimicrobial Effects
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several pathogens. Studies have reported that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent. The exact mechanism remains under investigation but is believed to involve disruption of bacterial cell wall synthesis and function.
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory properties. It has been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests a potential role in managing chronic inflammatory conditions . The anti-inflammatory effects are likely mediated through the inhibition of NF-κB signaling pathways.
Interaction with Biological Targets
The biological activity of 3-Amino-5-(4-hydroxymethylphenyl)benzoic acid is largely attributed to its ability to interact with various molecular targets:
- P-glycoprotein (P-gp) : This compound has been shown to modulate P-gp activity, which is crucial in drug resistance mechanisms in cancer cells. It can stimulate ATPase activity, indicating a potential role in reversing multidrug resistance .
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its anticancer and antimicrobial effects. For example, it may affect enzymes related to DNA synthesis or repair mechanisms .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the efficacy of 3-Amino-5-(4-hydroxymethylphenyl)benzoic acid. Variations in substituents on the aromatic rings can significantly alter biological activity. For instance, modifications at the 4-position of the phenyl group have been shown to enhance anticancer potency while maintaining selectivity against non-target cells .
In Vitro Studies
In vitro studies have demonstrated that treatment with 3-Amino-5-(4-hydroxymethylphenyl)benzoic acid leads to significant apoptosis in cancer cell lines. For example, a study involving breast cancer cells showed a dose-dependent increase in apoptosis markers following treatment with this compound .
In Vivo Studies
Animal models have also been utilized to assess the therapeutic potential of this compound. In a mouse model of breast cancer, administration of 3-Amino-5-(4-hydroxymethylphenyl)benzoic acid resulted in reduced tumor size and weight without significant side effects . These findings support its potential as a safer alternative in cancer therapy.
Q & A
Q. What is a robust synthetic route for this compound under laboratory conditions?
- Methodological Answer : Adapt a two-step protocol: (i) Step 1 : Couple 4-hydroxymethylphenylboronic acid with a halogenated benzoic acid precursor via Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄ catalyst, Na₂CO₃ base, 80°C, 12 h). (ii) Step 2 : Introduce the amino group via catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 50°C). Purify via recrystallization (ethanol/water) to achieve >95% purity .
Advanced Research Questions
Q. How can spectral data contradictions (e.g., unexpected NMR shifts) be resolved?
- Methodological Answer : Perform 2D NMR (COSY, HSQC) to assign overlapping signals. For example, hydroxymethyl protons (δ 4.5–4.7 ppm) may show coupling with aromatic protons in NOESY experiments. Compare with structurally analogous compounds (e.g., 3-Amino-5-hydroxybenzoic acid hydrochloride, CAS 14206-69-0) to validate assignments .
Q. What strategies improve synthetic yield under varying catalytic conditions?
- Methodological Answer : Optimize Pd catalyst loading (0.5–2 mol%) and solvent polarity (e.g., DMF vs. THF) in cross-coupling reactions. For hydrogenation, screen alternative catalysts (e.g., Raney Ni) and adjust H₂ pressure (1–3 atm). DOE (design of experiments) analysis can identify critical factors (e.g., temperature, reaction time) .
Q. How can computational modeling predict pharmacokinetic properties?
- Methodological Answer : Use molecular docking (AutoDock Vina) to assess binding affinity to target enzymes (e.g., cytochrome P450 isoforms). ADMET predictors (e.g., SwissADME) can estimate logP (2.5–3.5), solubility (≈50 µM), and metabolic stability. Validate predictions with in vitro microsomal assays .
Q. What structural modifications enhance stability in biological matrices?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., -CF₃) to the hydroxymethylphenyl moiety to reduce oxidative degradation. Alternatively, esterify the carboxylic acid group (e.g., methyl ester prodrug) to improve plasma stability. Monitor degradation via LC-MS in simulated gastric fluid (pH 2) .
Q. How can researchers validate bioactivity in cell-based assays?
- Methodological Answer : Screen for antimicrobial activity using MIC (minimum inhibitory concentration) assays against Gram-positive bacteria (e.g., S. aureus). For anti-inflammatory potential, measure TNF-α inhibition in LPS-stimulated macrophages. Use 4-hydroxybenzoic acid derivatives (e.g., 4-Aminosalicylic acid) as positive controls .
Q. What advanced techniques characterize crystallinity and polymorphism?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
